molecular formula C16H14N2O6 B11479431 2-(4,5-dimethoxy-2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

2-(4,5-dimethoxy-2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No.: B11479431
M. Wt: 330.29 g/mol
InChI Key: TYYMQPOUQDCAFS-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and reduction to form the final product. The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium borohydride (NaBH4) and hydrochloric acid (HCl) for acidification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide (MnO2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include MnO2 for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH adjustments to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or hydroxyl derivatives.

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its nitro group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dimethoxy-2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to its benzoxazinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one

InChI

InChI=1S/C16H14N2O6/c1-22-13-7-10(11(18(20)21)8-14(13)23-2)16-17-15(19)9-5-3-4-6-12(9)24-16/h3-8,16H,1-2H3,(H,17,19)

InChI Key

TYYMQPOUQDCAFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2NC(=O)C3=CC=CC=C3O2)[N+](=O)[O-])OC

Origin of Product

United States

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